molecular formula C19H16N4OS B2840172 N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 1448050-41-6

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2840172
CAS RN: 1448050-41-6
M. Wt: 348.42
InChI Key: KWUOUNJEBMSLKP-UHFFFAOYSA-N
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Description

“N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide” is an organic compound that belongs to the class of imidazopyridines . Imidazopyridines are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . This compound has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .


Molecular Structure Analysis

Imidazopyridine is an important fused bicyclic 5,6 heterocycle . The structure–activity relationship (SAR) of imidazo[1,2-a]pyridines has been studied and graphically represented .


Chemical Reactions Analysis

The CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups . The reaction also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .

Scientific Research Applications

Synthesis and Biological Activity

Researchers have explored the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position to investigate their potential as antiulcer agents, demonstrating methods for elaborating the side chain at the 3-position to yield primary amines. While these compounds showed limited antisecretory activity, several demonstrated notable cytoprotective properties in ethanol and HCl-induced ulcer models (J. Starrett et al., 1989).

Cyclocondensation Reactions

Cyclocondensation of specific imino compounds with 1,3-binucleophiles has been studied to produce trifluoromethyl-containing dihydro-4-ones and dihydro-imidazo[2,1-b]thiazoles, illustrating the compound's role in generating heterocyclic structures with potential biological activity (V. Sokolov et al., 2014).

Medicinal Chemistry Strategies

In the context of drug discovery, modifications of the imidazo[1,2-a]pyrimidine moiety have been explored to reduce metabolism mediated by aldehyde oxidase, a challenge in the development of androgen receptor antagonists for prostate cancer treatment. This research has provided insights into strategies to avoid metabolism issues, which could be applicable to similar compounds (A. Linton et al., 2011).

Anticandidal Activity

Imidazopyridine derivatives, including those structurally related to the compound of interest, have been synthesized and evaluated for their anticandidal activity, demonstrating the potential of these compounds in addressing fungal infections (Z. Kaplancıklı et al., 2008).

Stable N-heterocyclic Carbenes

The imidazo[1,5-a]pyridine skeleton has been identified as a versatile platform for the generation of stable N-heterocyclic carbenes, suggesting the potential utility of these structures in catalysis and materials science (M. Alcarazo et al., 2005).

Future Directions

Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new TB drugs using imidazo[1,2-a]pyridines as a scaffold is a potential future direction .

properties

IUPAC Name

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c24-19(18-21-15-5-1-2-6-16(15)25-18)23(13-8-9-13)12-14-11-20-17-7-3-4-10-22(14)17/h1-7,10-11,13H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUOUNJEBMSLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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